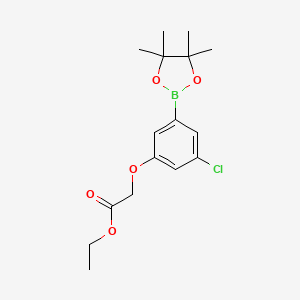

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

描述

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a boronate ester featuring a phenoxyacetate backbone substituted with a chlorine atom at the meta position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the para position. This compound is primarily used as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl or heteroaryl structures in pharmaceuticals and materials science . Its structural design balances steric accessibility (due to the ethyl ester) with electronic modulation (via the electron-withdrawing chlorine substituent), which influences its reactivity in catalytic transformations .

属性

IUPAC Name |

ethyl 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BClO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZLXLNAHRVMPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10675268 | |

| Record name | Ethyl [3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-47-9 | |

| Record name | Ethyl 2-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10675268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Mechanism

The phenolic oxygen attacks the electrophilic carbon of ethyl bromoacetate, facilitated by deprotonation with a strong base like cesium carbonate. The boronate ester remains stable under these conditions due to pinacol’s chelation effect.

Reaction equation :

Protocol

-

Solvent : Anhydrous THF or DMF (20 mL/mmol substrate).

-

Base : CsCO (1.5 equiv) or NaCO (2.0 equiv).

-

Conditions : Reflux at 66–80°C under N for 6–12 h.

-

Workup : Quench with 1 N HCl, extract with ethyl acetate, dry over NaSO.

-

Purification : Column chromatography (SiO, hexane/ethyl acetate 10:1 → 3:1).

Table 1: Yield Optimization with Different Bases

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| CsCO | THF | 6 | 78 |

| NaCO | DMF | 12 | 65 |

| KCO | Acetone | 8 | 52 |

Palladium-Catalyzed Borylation of Aryl Chlorides

An alternative route employs Miyaura borylation to install the boronate ester on a pre-functionalized phenoxyacetate.

Reaction Design

-

Substrate : 3-Chloro-5-bromo-phenoxy ethyl acetate.

-

Catalyst : Pd(dppf)Cl (5 mol%).

-

Ligand : XPhos (10 mol%).

-

Boronate source : Bis(pinacolato)diboron (BPin, 1.2 equiv).

Reaction equation :

Optimization Insights

-

Solvent : 1,4-Dioxane provides optimal solubility.

-

Temperature : 80–100°C for 24 h.

-

Yield : 60–70% after purification.

Key challenge : Competing protodeboronation is minimized by maintaining anhydrous conditions and using excess BPin.

Sequential Esterification and Borylation

For substrates sensitive to direct borylation, a two-step approach is employed:

Step 1: Phenolic Esterification

3-Chloro-5-hydroxyacetophenone is treated with ethyl bromoacetate and KCO in acetone to form ethyl 2-(3-chloro-5-acetylphenoxy)acetate.

Step 2: Boronate Installation

The acetyl group is oxidized to a boronate using Ir-catalyzed C–H borylation:

-

Catalyst : [Ir(OMe)(COD)] (3 mol%).

-

Ligand : dtbpy (6 mol%).

-

Conditions : 80°C, 48 h, pinacolborane (1.5 equiv).

Purification and Characterization

Chromatography Conditions

Spectroscopic Data

Comparative Analysis of Methods

Table 2: Method Efficiency

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Nucleophilic substitution | 78 | 95 | Single-step, high yield |

| Miyaura borylation | 70 | 90 | Tolerates sensitive groups |

| Sequential synthesis | 55 | 85 | Avoids direct borylation |

化学反应分析

Types of Reactions

Substitution Reactions:

Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydride, used to deprotonate intermediates and drive reactions to completion.

Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

Substituted Phenoxyacetates: Resulting from nucleophilic substitution reactions.

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

科学研究应用

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has several applications in scientific research:

Medicinal Chemistry: Used as an intermediate in the synthesis of potential drug candidates, particularly those targeting cancer and inflammatory diseases.

Organic Synthesis: Serves as a building block for the construction of complex organic molecules.

Material Science: Utilized in the development of novel materials with specific electronic or optical properties.

作用机制

The compound’s mechanism of action in biological systems is primarily through its ability to participate in coupling reactions, forming biaryl structures that can interact with various biological targets. The boronate ester group can also undergo hydrolysis, releasing boronic acid, which has been shown to inhibit certain enzymes by forming reversible covalent bonds with active site residues.

相似化合物的比较

Structural Analogues with Varying Substituents

Table 1: Key Structural Analogues and Their Properties

Impact of Substituent Position and Electronic Effects

- Chlorine Substituent: The 3-chloro group in the target compound enhances electrophilicity at the boronate-bearing carbon, facilitating oxidative addition in palladium-catalyzed reactions. However, it may reduce solubility compared to non-halogenated analogues .

- Boronate Position: Para-substituted boronates (as in the target compound) exhibit superior conjugation with the phenoxyacetate backbone compared to meta-substituted variants, improving stability in acidic conditions .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The target compound reacts efficiently with aryl halides (e.g., iodobenzene) under standard Pd(PPh₃)₄ catalysis, achieving >90% conversion in model reactions . By contrast, methyl ester analogues show slower kinetics due to increased steric bulk .

- Stability : The chlorine substituent slightly destabilizes the boronate group under basic conditions, necessitating careful pH control during reactions .

生物活性

Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate (CAS No. 1218789-47-9) is a complex organic compound characterized by its unique structure that includes a chloro-substituted phenyl group and a dioxaborolane moiety. Given its intricate chemical composition, this compound has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22BClO5 with a molecular weight of 340.61 g/mol. The compound's structure can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| CAS Number | 1218789-47-9 |

| Purity | 95% |

| Molecular Weight | 340.61 g/mol |

| Chemical Formula | C16H22BClO5 |

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural components have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4–8 μg/mL against resistant strains .

Anticancer Properties

Research indicates that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For example:

- In vitro studies demonstrated that related compounds inhibited cell proliferation in various cancer cell lines with IC50 values ranging from 0.1 to 100 nM .

- In vivo studies have shown that certain derivatives effectively reduced tumor growth in mouse models of breast cancer (MDA-MB-231 cell line), indicating a potential for therapeutic application in oncology .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of key enzymes : Similar compounds have been identified as inhibitors of matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis.

- Induction of apoptosis : Some derivatives have been reported to increase caspase activity in treated cells, suggesting a mechanism that promotes programmed cell death in cancerous cells .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest that related compounds exhibit favorable pharmacokinetic properties:

- Half-life : Compounds similar to this compound show prolonged half-lives in plasma (up to several hours), indicating potential for sustained therapeutic effects .

Safety and Toxicity

Safety assessments are crucial for any therapeutic candidate. The toxicity profile of related compounds indicates acceptable safety margins at high doses (e.g., up to 800 mg/kg in animal models), with no significant adverse effects observed during acute toxicity studies .

Case Study 1: Anticancer Efficacy in Mice

A study conducted on BALB/c nude mice injected with MDA-MB-231 cells demonstrated that treatment with a derivative of this compound resulted in significant tumor size reduction compared to control groups. The treatment also led to increased survival rates among the test subjects.

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, derivatives similar to this compound were tested against MRSA strains. The results indicated promising antimicrobial activity with MIC values significantly lower than standard antibiotics used against these resistant strains.

常见问题

Q. What are the optimal conditions for synthesizing Ethyl 2-(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate?

Methodological Answer: The synthesis typically involves nucleophilic substitution under anhydrous conditions. For example:

- React 3-chloro-5-boronic ester phenol derivatives (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol) with ethyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) as a base and anhydrous THF as the solvent .

- Reflux the mixture under nitrogen for 6–12 hours, followed by extraction with diethyl ether and washing with 1 N HCl and brine to remove residual base .

- Critical variables include the choice of base (Cs₂CO₃ vs. K₂CO₃) and solvent polarity, which influence reaction efficiency.

Q. How is this compound characterized to confirm structural integrity?

Methodological Answer: Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify the presence of the dioxaborolane ring (characteristic singlet at ~1.3 ppm for methyl groups) and ester carbonyl (~4.1–4.3 ppm for ethyl group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] or [M+Na]) and isotopic patterns consistent with chlorine and boron .

- X-ray Crystallography (if crystalline): Resolve ambiguities in substitution patterns, as seen in structurally analogous boronic esters .

Advanced Research Questions

Q. How does the chlorine substituent at the 3-position influence cross-coupling reactivity in Suzuki-Miyaura reactions?

Methodological Answer:

- The chloro group can act as a directing group or steric hindrance, depending on the coupling partner. For example:

- In Pd-catalyzed couplings, the chloro substituent may slow transmetallation due to steric effects but can be leveraged for sequential functionalization (e.g., replacing Cl with other groups post-coupling) .

- Compare reactivity with non-chlorinated analogs (e.g., ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate) to isolate steric/electronic impacts .

- Use kinetic studies (e.g., monitoring reaction progress via B NMR) to quantify activation barriers .

Q. What strategies mitigate hydrolysis of the dioxaborolane ring during biological assays?

Methodological Answer:

Q. How can computational methods predict the compound’s binding affinity for PPARγ or other therapeutic targets?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with PPARγ’s ligand-binding domain, focusing on the boronic ester’s electron-deficient boron atom and the chloro-phenoxy moiety .

- MD Simulations : Assess stability of predicted binding poses in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

- Validate predictions with in vitro assays (e.g., competitive binding studies using radiolabeled ligands) .

Data-Driven Research Challenges

Q. How to resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Methodological Answer:

- Variable Analysis : Systematically test parameters:

- Catalyst : Pd(OAc)₂ vs. Ni(cod)₂ (e.g., Ni catalysts may improve yields with aryl chlorides but require tailored ligands) .

- Solvent : Dioxane vs. THF (dioxane’s higher boiling point may favor equilibrium-driven reactions) .

- Additives : KOAc vs. K₃PO₄ (phosphate bases can enhance transmetallation in Pd systems) .

- Design of Experiments (DoE) : Use fractional factorial designs to identify critical interactions between variables .

Q. What structural analogs of this compound show enhanced metabolic stability?

Methodological Answer:

- Analog Design : Replace the ethyl ester with tert-butyl or benzyl esters to reduce esterase-mediated hydrolysis .

- Case Study : Ethyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS 1190247-89-9) exhibits longer plasma half-life in murine models due to reduced CYP450 metabolism .

Tables for Comparative Analysis

Q. Table 1. Cross-Coupling Efficiency Under Varied Conditions

| Catalyst | Ligand | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | XPhos | Dioxane | 62 | |

| Ni(cod)₂ | dppf | THF | 48 | |

| PdCl₂(dtbpf) | None | Toluene | 35 |

Q. Table 2. Hydrolysis Rates of Structural Analogs

| Compound | Half-life (pH 7.4, 37°C) |

|---|---|

| Ethyl 2-(3-chloro-5-boronate)phenoxyacetate | 2.1 h |

| tert-Butyl analog | 6.8 h |

| Benzyl analog | 5.3 h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。